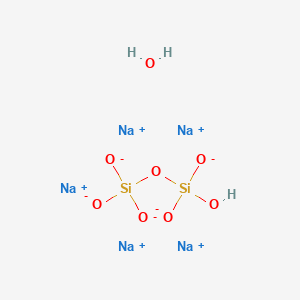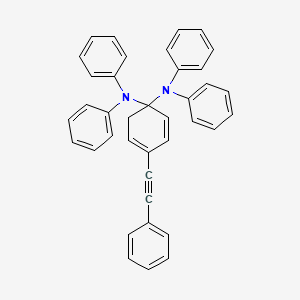![molecular formula C12H36Cl2N2Si4Z B1507104 Dichlorobis[bis(triméthylsilyl)amino] zirconium(IV) CAS No. 70969-28-7](/img/structure/B1507104.png)
Dichlorobis[bis(triméthylsilyl)amino] zirconium(IV)
Vue d'ensemble
Description
ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE is a chemical compound with the formula ZrCl2[N(SiMe3)2]2. It is a coordination complex composed of a zirconium center bonded to two chloride ions and two bis(trimethylsilyl)amino ligands. This compound is known for its unique properties and reactivity, making it valuable in various scientific research applications, including catalysis, spectroscopy, and materials science.
Applications De Recherche Scientifique
ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, such as polymerization, hydroamination, and CO2 fixation.
Spectroscopy: The compound’s distinct electronic properties make it useful in spectroscopic studies, providing insights into the behavior of zirconium complexes.
Materials Science: ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE is used in the synthesis of advanced materials, such as ceramics and thin films, due to its ability to form stable coordination complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE can be synthesized through a salt metathesis reaction. The general method involves reacting anhydrous zirconium chloride (ZrCl4) with an alkali metal bis(trimethylsilyl)amide, such as sodium bis(trimethylsilyl)amide (Na[N(SiMe3)2]). The reaction proceeds as follows:
ZrCl4+2Na[N(SiMe3)2]→ZrCl2[N(SiMe3)2]2+2NaCl
The by-product, sodium chloride (NaCl), precipitates as a solid and can be removed by filtration. The remaining ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE can be purified by distillation or sublimation .
Industrial Production Methods
Industrial production methods for ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The zirconium center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other ligands, enhancing its catalytic properties.
Common Reagents and Conditions
Common reagents used in reactions with ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE include alkyl halides, aryl halides, and various Lewis bases. The reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent unwanted side reactions with moisture or oxygen.
Major Products Formed
The major products formed from reactions with ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkyl-substituted zirconium complexes, while coordination reactions with Lewis bases can form stable coordination complexes .
Mécanisme D'action
The mechanism by which ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE exerts its effects involves the coordination of the bis(trimethylsilyl)amino ligands to the zirconium center. This coordination stabilizes the zirconium complex and enhances its reactivity. The molecular targets and pathways involved in its catalytic activity include the activation of substrates through coordination to the zirconium center, facilitating various organic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zirconium Tetrachloride (ZrCl4): A common zirconium compound used in catalysis and materials science.
Zirconocene Dichloride (Cp2ZrCl2): A metallocene complex with applications in polymerization catalysis.
Tetrakis(dimethylamido)zirconium(IV) (Zr(NMe2)4): A zirconium amide complex used in atomic layer deposition and other thin film applications.
Uniqueness
ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE is unique due to its combination of bis(trimethylsilyl)amino ligands and chloride ligands, which provide a balance of stability and reactivity. This makes it particularly effective in catalysis and materials science applications, where both stability and reactivity are crucial .
Propriétés
IUPAC Name |
bis(trimethylsilyl)azanide;zirconium(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H18NSi2.2ClH.Zr/c2*1-8(2,3)7-9(4,5)6;;;/h2*1-6H3;2*1H;/q2*-1;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWXEUAUHRSZID-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Cl-].[Cl-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Cl2N2Si4Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722546 | |
| Record name | Zirconium(4+) chloride trimethyl-N-(trimethylsilyl)silanaminide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70969-28-7 | |
| Record name | Zirconium(4+) chloride trimethyl-N-(trimethylsilyl)silanaminide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione](/img/structure/B1507021.png)
![2-Hydroxy-5-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid](/img/structure/B1507022.png)



![2-Pyridinamine, 6-methyl-N-[(1S)-1-phenylethyl]-](/img/structure/B1507030.png)


![C-[3-(3,5-DIMETHYL-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE](/img/structure/B1507036.png)


![N-[(2-Chloro-3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B1507041.png)
![tridecacyclo[24.16.0.02,19.03,8.04,41.09,18.012,17.016,21.020,25.024,29.027,36.028,33.037,42]dotetraconta-1(26),2(19),3,5,7,9(18),10,12(17),13,15,20,22,24,27(36),28(33),29,31,34,37,39,41-henicosaene](/img/structure/B1507043.png)

